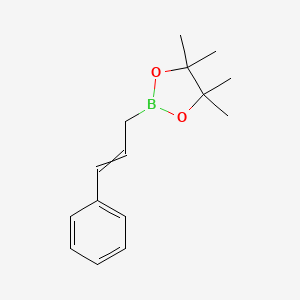
4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a cinnamyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cinnamyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Coupling Reactions: The compound can be used in coupling reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Catalysts: Palladium and copper catalysts are commonly used in borylation and coupling reactions.
Solvents: Solvents such as THF, DCM, and toluene are frequently employed.
Temperatures: Reactions are typically carried out at moderate temperatures, ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions include various organoboron compounds, which can be further utilized in cross-coupling reactions to form complex organic molecules.
科学的研究の応用
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Polymer Chemistry: It is used in the synthesis of conjugated polymers and other advanced materials.
作用機序
The mechanism of action of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the interaction of the boron atom with an electrophilic carbon center. This interaction is facilitated by the presence of a suitable catalyst, which activates the boron atom and enhances its reactivity. The molecular targets and pathways involved in these reactions include the formation of organoboron intermediates, which can undergo further transformations to yield the desired products .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the cinnamyl group, used in similar borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative used for borylation of arenes and preparation of fluorenylborolane.
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of benzylboronic acid pinacol ester.
Uniqueness
2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cinnamyl group, which imparts specific reactivity and selectivity in borylation and coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
特性
分子式 |
C15H21BO2 |
|---|---|
分子量 |
244.14 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(3-phenylprop-2-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-11H,12H2,1-4H3 |
InChIキー |
KRBDLBBKFWUBQY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


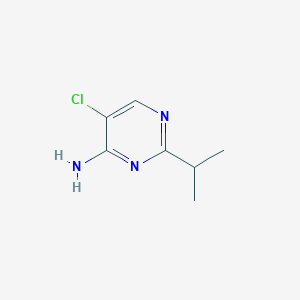
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)


![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

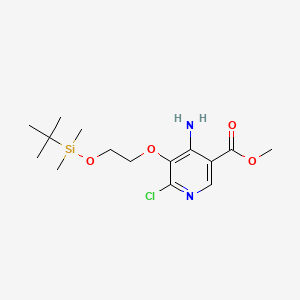

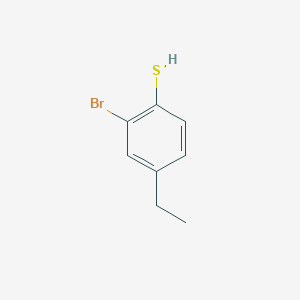
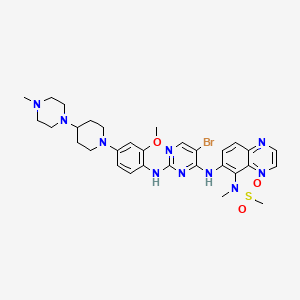
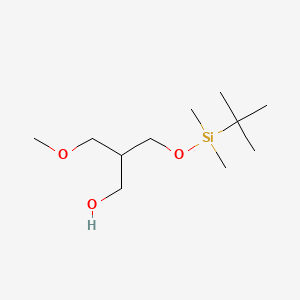

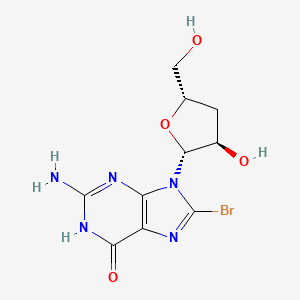
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
